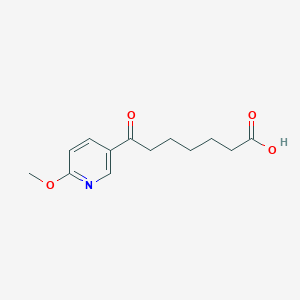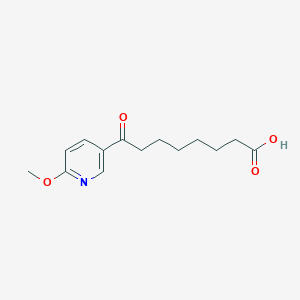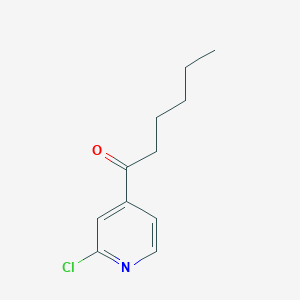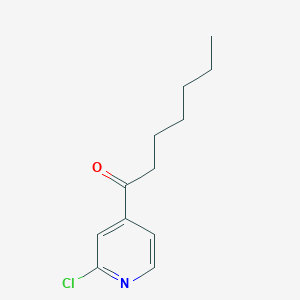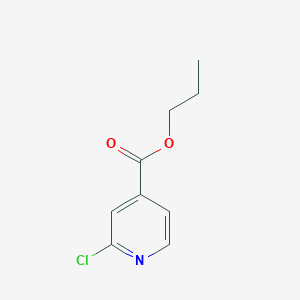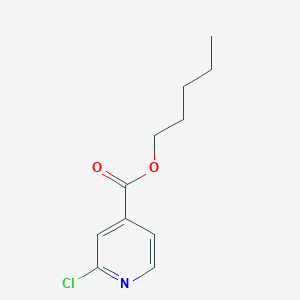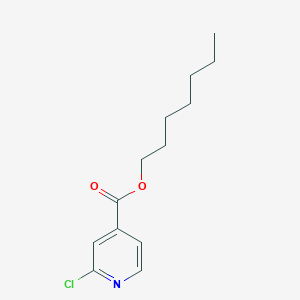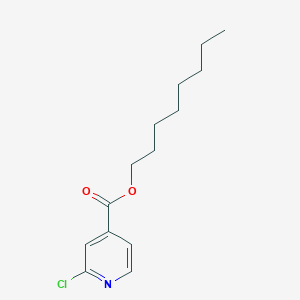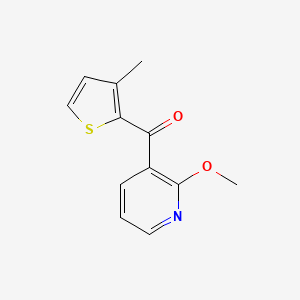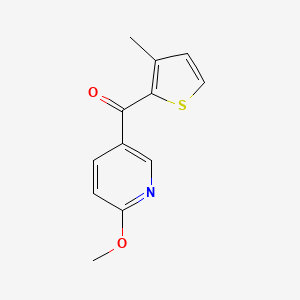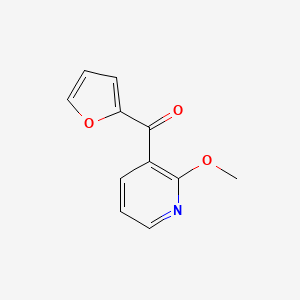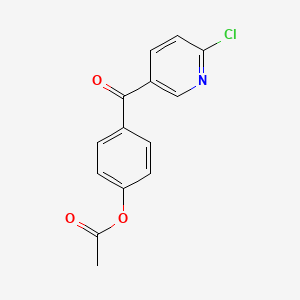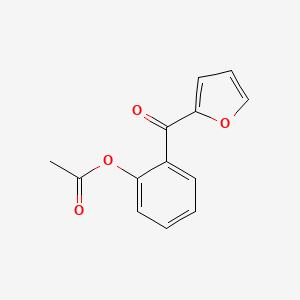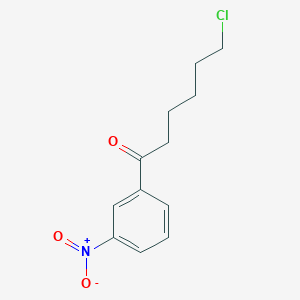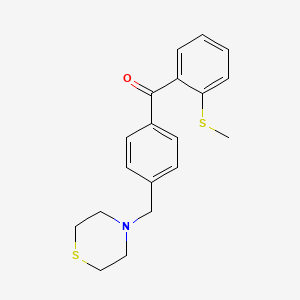
2-Thiomethyl-4'-thiomorpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a special chemical with the CAS Number: 898781-66-3 and Linear Formula: C19H21NOS2 . It is provided by several suppliers such as Rieke Metals, Inc., BOC Sciences, and Benchchem .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H21NOS2 . The InChI code for this compound is 1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 343.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Antitumor Activity
Benzophenone derivatives, including those similar to 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Studies have shown that morpholino and thiomorpholino benzophenones exhibit significant cytotoxic activity against various cancer cells, such as P388 murine leukemia and human lung carcinoma cells. Some of these compounds have also demonstrated notable antitumor activity in vivo, specifically against malignant ascites caused by P388 cells in mice (Kumazawa et al., 1997).
Photochemistry in Biological Chemistry
Benzophenone photophores, which may include derivatives like 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone, are notable for their unique photochemical properties. These properties are exploited in various fields, including biological chemistry, bioorganic chemistry, and material science. The light-directed covalent attachment process of these photophores is used for binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. These applications highlight the importance of benzophenone derivatives in photochemistry-related research (Dormán et al., 2016).
Environmental Applications
Benzophenone derivatives are also explored in environmental applications, such as in the development of adsorption resins for the removal of pollutants from water. For instance, tertiary amine-functionalized adsorption resins have been synthesized for the effective removal of benzophenone-4, a typical anti-UV product, from water. This highlights the potential environmental significance of benzophenone derivatives in water purification technologies (Zhou et al., 2018).
Material Science and Photopolymerization
In material science, benzophenone derivatives are utilized in the synthesis of photoreactive polymers. These polymers are then employed for the surface modification of various biomaterials, indicating the versatility of benzophenone derivatives in developing advanced materials with specific properties. Such applications include the creation of highly hydrophilic surfaces and the inhibition of protein adsorption and cell adhesion on treated surfaces, which are critical in biomedical engineering and drug delivery systems (Lin et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSPMESRLGWMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642909 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomethyl-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-55-3 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

